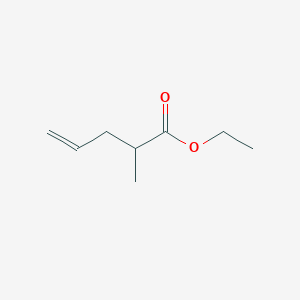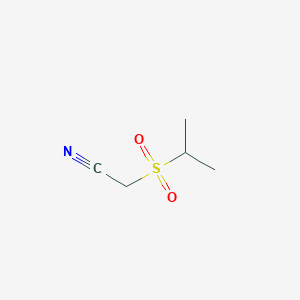
(Isopropylsulphonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(Isopropylsulphonyl)acetonitrile" often involves complex reactions where acetonitrile plays a critical role either as a solvent or a reactant. For instance, the synthesis of N-phenyl isoquinolone-1-phosphonates showcases acetonitrile's utility in facilitating the Kabachnik-Fields reaction, a multi-component process that yields compounds with significant potential in various chemical applications (Borse et al., 2012).
Molecular Structure Analysis
Studies involving acetonitrile "adducts" provide insights into the complex molecular structures that can form with acetonitrile's involvement. The crystal structures of such adducts reveal dimeric anions and complex cation formations, highlighting the role of acetonitrile in supporting diverse molecular architectures (Crisci & Meyer, 1998).
Chemical Reactions and Properties
The reactivity of acetonitrile-based compounds, including those with sulphonyl groups, is a rich area of study. For example, the nucleophilic substitution reactions of isopropyl arenesulphonates with anilines and benzylamines in acetonitrile demonstrate the compound's versatility and reactive potential under various conditions (Oh et al., 1993).
Physical Properties Analysis
The physical properties of acetonitrile and its derivatives, including solubility, phase behavior, and interactions with other chemicals, are essential for understanding its utility in synthesis and other applications. Research on acetonitrile's role as a solvent and in forming complex molecular structures offers valuable insights into its physical characteristics and how they can be leveraged in chemical synthesis and analysis.
Chemical Properties Analysis
The chemical properties of acetonitrile-related compounds, such as their reactivity, stability, and functional group transformations, are crucial for their application in various chemical syntheses and industrial processes. Studies on the electrochemical behavior and reaction mechanisms involving acetonitrile highlight the intricate dynamics and potential utility of these compounds in advancing chemical research and applications (Cauquis et al., 1981).
Scientific Research Applications
Analytical Chemistry Applications
(Isopropylsulphonyl)acetonitrile , commonly used in its simpler form as acetonitrile, plays a crucial role in analytical chemistry. It is primarily used as a solvent in chromatographic separations, owing to its favorable properties such as low viscosity and good miscibility with water. A notable application includes its use in ultra/high performance liquid chromatography (UHPLC/HPLC) as an alternative eluent system to mitigate the acetonitrile shortage by employing isopropanol. This application is critical in the development of isopropanol-based UPLC protocols for the analysis of complex mixtures, such as G5 PAMAM dendrimer-based conjugates (Desai et al., 2011).
Electrochemistry Applications
In electrochemistry, (Isopropylsulphonyl)acetonitrile’s derivatives have been explored as electrolytes for carbon-based supercapacitors. A phosphonium-based protic ionic liquid solution in acetonitrile has demonstrated capacities comparable to conventional aqueous electrolytes, operating at 1.5 V with good cycling abilities across a wide temperature range (Timperman et al., 2011). This application showcases the versatility of acetonitrile in enhancing the performance and energy efficiency of energy storage devices.
Environmental Studies
Acetonitrile is also significant in environmental studies, particularly in the treatment of waste. Selective photoreduction of acetonitrile to acetaldehyde in dilute aqueous solutions has been investigated as an environmentally friendly alternative to chemical treatment. This process utilizes visible light and a photosensitizer, presenting an efficient method for acetonitrile degradation in waste treatment applications (Provatas et al., 2014).
Safety and Hazards
The safety information for (Isopropylsulphonyl)acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-(Isopropylsulfonyl)acetonitrile is a synthetic compound that has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK) . FAK is a protein tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival .
Mode of Action
The compound interferes with FAK-mediated phosphorylation, a process that is essential for the activation of FAK . By inhibiting this process, 2-(Isopropylsulfonyl)acetonitrile can suppress the proliferation of certain types of cells, such as human pancreatic cancer AsPC-1 cells .
Biochemical Pathways
It is known that fak is involved in several signaling pathways, including the pi3k/akt and mapk/erk pathways . By inhibiting FAK, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound could have good bioavailability.
Result of Action
The inhibition of FAK by 2-(Isopropylsulfonyl)acetonitrile results in the suppression of cell proliferation . In addition, the compound has been shown to inhibit cell migration and block the cell cycle at the G2/M phase . These effects could potentially be exploited for the treatment of diseases such as cancer.
Action Environment
The action of 2-(Isopropylsulfonyl)acetonitrile can be influenced by various environmental factors. For example, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound .
properties
IUPAC Name |
2-propan-2-ylsulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZQCBCJTUWIOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380995 |
Source


|
| Record name | (Propane-2-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylsulfonyl)acetonitrile | |
CAS RN |
120069-21-8 |
Source


|
| Record name | (Propane-2-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



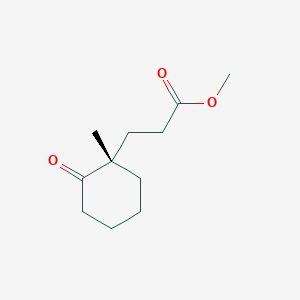
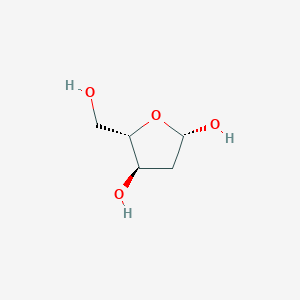
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
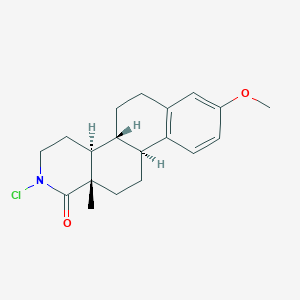
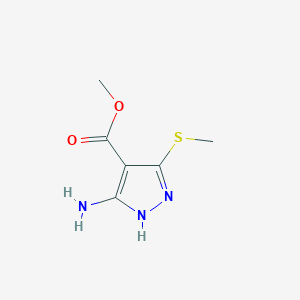
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)


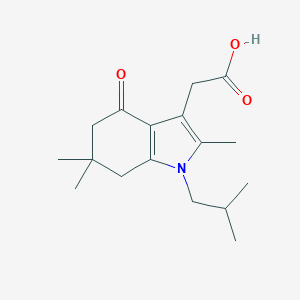
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

